Anthraflavic acid

Description

2,6-Dihydroxyanthraquinone has been reported in Senna obtusifolia and Rubia tinctorum with data available.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

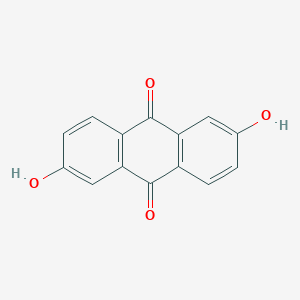

2,6-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAJFZPFBHMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036546 | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-60-6 | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraflavic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihdroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W83883330W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Anthraflavic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring anthraquinone that has garnered significant interest in the scientific community.[1][2] As a plant metabolite, it is recognized for its diverse biological activities, including its role as an antimutagen.[2] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows relevant to research and drug development.

Chemical and Physical Properties

This compound is a dihydroxyanthraquinone, characterized by an anthracene core substituted with two hydroxyl groups at positions 2 and 6, and two oxo groups at positions 9 and 10.[2] This structure imparts specific chemical and physical characteristics that are crucial for its biological function and potential therapeutic applications.

Identifiers and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 84-60-6 | [1][3] |

| Chemical Formula | C₁₄H₈O₄ | [1][3] |

| Molecular Weight | 240.21 g/mol | [1][2] |

| IUPAC Name | 2,6-dihydroxyanthracene-9,10-dione | [2] |

| Synonyms | 2,6-Dihydroxyanthraquinone, Anthraflavin | [1][2] |

| Appearance | Yellow/golden powder/crystals | [3] |

| Purity | >98% (¹H NMR) | [3] |

Physicochemical Data

The physicochemical properties of this compound are detailed in Table 2. These parameters are essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Melting Point | >320 °C | [3] |

| Solubility | Slightly soluble in water and acetonitrile. Soluble in DMSO. | [1] |

| pKa (Predicted) | 6.72 ± 0.20 | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.360 (estimated) | [4] |

Spectroscopic Data

The spectroscopic profile of this compound is critical for its identification and structural elucidation. Key spectral data are summarized in Table 3.

| Spectrum | Key Features | Reference |

| UV-Vis | Data available, specific λmax not detailed in search results. | [5] |

| Infrared (IR) | Data available from solid (split mull) state. | [5] |

| ¹H NMR | Data available. | [2] |

| ¹³C NMR | Data available. | [2] |

| Mass Spectrometry | Electron Ionization (EI) data available. | [6] |

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities that are of interest to the drug development community. This section details some of these activities and provides the methodologies for the key experiments cited.

Antimutagenic Activity: Ames Test

This compound has been shown to inhibit the mutagenicity of certain carcinogens in the Ames test.[1][7] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8]

The following is a generalized protocol for the Ames test, which can be adapted for testing flavonoids like this compound.[8][9][10][11]

-

Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA102).[9]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is typically a rat liver homogenate, to simulate mammalian metabolism.[9][10]

-

Test Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO.[1]

-

Assay Procedure:

-

Combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Pour this mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for approximately 48-72 hours.[11]

-

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Figure 1. Experimental workflow for the Ames mutagenicity test.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes, including cytochrome P450 and α-amylase.

This compound is a potent inhibitor of cytochrome P-448 activity.[3] Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism, and their inhibition can lead to drug-drug interactions.[12][13]

This protocol outlines a common method for assessing CYP450 inhibition.[12][13][14][15][16]

-

System: Use human liver microsomes or recombinant CYP enzymes.[14][16]

-

Substrates: Employ isoform-specific substrates for the CYP enzymes of interest (e.g., phenacetin for CYP1A2).

-

Incubation:

-

Incubate the microsomes or recombinant enzymes with various concentrations of this compound and the specific substrate.

-

Initiate the reaction by adding a cofactor such as NADPH.

-

-

Analysis:

-

After a set incubation time, quench the reaction.

-

Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.

-

-

Data Interpretation: A decrease in metabolite formation in the presence of this compound indicates inhibition. The concentration that causes 50% inhibition (IC₅₀) is calculated.[12]

Figure 2. Workflow for a cytochrome P450 inhibition assay.

This compound inhibits α-amylase with an IC₅₀ of 198.3 nM in a cell-free assay.[1] α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes.

The following is a generalized protocol for an in vitro α-amylase inhibition assay.[17][18][19][20]

-

Enzyme and Substrate: Use porcine pancreatic α-amylase and a starch solution as the substrate.[18]

-

Test Compound: Prepare solutions of this compound at various concentrations.

-

Assay Procedure:

-

Pre-incubate the α-amylase enzyme with the this compound solution.

-

Initiate the reaction by adding the starch solution.

-

After a defined incubation period, stop the reaction. A common method is to use dinitrosalicylic acid (DNSA) reagent, which reacts with reducing sugars produced by amylase activity to form a colored product.[18]

-

-

Measurement: Measure the absorbance of the colored product using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor. The IC₅₀ value is then determined.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a panel of six breast cancer cell lines, with IC₅₀ values ranging from 156-241 µg/ml.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Plate the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[7]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][21]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 550-600 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value.

Figure 3. General workflow for an MTT cell viability assay.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated in the available literature, its classification as an anthraquinone and a flavonoid suggests potential interactions with key cellular signaling cascades. Anthracyclines, a class of compounds that includes anthraquinones, are known to exert their anticancer effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II.[23][24]

Flavonoids, in general, have been shown to modulate cell survival signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[25][26][27][28][29] These pathways are critical in regulating cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer. It is plausible that this compound may exert some of its biological effects through the modulation of these or related pathways. However, further research is required to confirm the specific molecular targets and signaling events influenced by this compound.

Figure 4. Logical relationships of this compound's classification and properties.

Conclusion

This compound is a multifaceted compound with well-defined physical and chemical properties and a promising profile of biological activities. Its potential as an antimutagenic, enzyme-inhibiting, and cytotoxic agent warrants further investigation for therapeutic applications. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating future studies into the mechanisms of action and potential applications of this intriguing natural product.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. anthraquinones-inhibit-cytochromes-p450-enzyme-activity-in-silico-and-in-vitro - Ask this paper | Bohrium [bohrium.com]

- 17. Journal of Pharmacological and Pharmaceutical Research [wisdomgale.com]

- 18. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro α-Amylase Inhibition and Antioxidant Activities of Methanolic Extract of Amaranthus Caudatus Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. [Structure and activity of anthracyclines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of the PI3K/AKT Pathway Sensitizes Oral Squamous Cell Carcinoma Cells to Anthracycline-Based Chemotherapy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 28. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Anthraflavic Acid: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of anthraflavic acid, a naturally occurring anthraquinone with significant potential in various research and drug development applications. This document details its chemical identity, molecular structure, and key biological activities, supported by quantitative data and detailed experimental methodologies.

Core Data: Chemical Identity and Physicochemical Properties

This compound, also known as 2,6-dihydroxyanthraquinone, is a secondary metabolite found in various plant species. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 84-60-6 | [1][2] |

| Molecular Formula | C₁₄H₈O₄ | [3][4] |

| Molecular Weight | 240.21 g/mol | [3][4] |

| IUPAC Name | 2,6-dihydroxyanthracene-9,10-dione | [5] |

| Synonyms | Anthraflavin, 2,6-Dihydroxyanthraquinone | [5] |

| Appearance | Light yellow to brown powder/crystals | [6] |

| Melting Point | >330 °C | [6] |

| Solubility | Slightly soluble in water and acetonitrile. Soluble in DMSO. | [7] |

Molecular Structure:

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, including anticancer, enzyme inhibitory, and antimutagenic effects. The following tables summarize key quantitative data from various studies.

Anticancer Activity: Cytotoxicity in Breast Cancer Cell Lines

This compound has demonstrated cytotoxic effects against a panel of human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| MCF-7 | 159 | ~662 |

| CAMA-1 | 193 | ~803 |

| SK-BR-3 | 253 | ~1053 |

| MDA-MB-231 | 156 | ~649 |

| AU565 | 241 | ~1003 |

| Hs 281.T | 218 | ~907 |

Data sourced from Zhao et al. (2021).[8]

Enzyme Inhibition

This compound is a known inhibitor of several enzymes, including α-amylase and cytochrome P450 enzymes.

| Target Enzyme | Inhibition Parameter | Value | Reference |

| α-Amylase | IC₅₀ | 198.3 nM | [9] |

| Estrogen Receptor α (ERα) | Kᵢ | 0.31 µM | [10] |

| Estrogen Receptor β (ERβ) | Kᵢ | 0.69 µM | [10] |

| Cytochrome P448 (CYP1A2) | Potent Inhibitor | - | [11][12] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through various molecular mechanisms, including the inhibition of metabolic activation of mutagens and potential modulation of hormone receptor signaling and apoptosis.

Inhibition of Mutagen Activation by Cytochrome P450

This compound is a potent inhibitor of cytochrome P448 (a member of the CYP1A family), an enzyme responsible for the metabolic activation of certain pro-mutagens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a food-borne carcinogen.[11][12] By inhibiting this activation step, this compound reduces the formation of mutagenic metabolites.

Caption: Inhibition of IQ mutagen activation by this compound.

Potential Modulation of Estrogen Receptor Signaling and Anticancer Effects

This compound binds to both estrogen receptor alpha (ERα) and beta (ERβ), suggesting a potential role in modulating estrogen-mediated signaling pathways, which are often dysregulated in breast cancer.[10] While the precise downstream effects of this compound on ER signaling are still under investigation, its cytotoxic activity in breast cancer cells points towards an antagonistic or modulatory role that contributes to its anticancer effects, potentially leading to apoptosis.

Caption: Logical relationship of this compound's anticancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is adapted from a study investigating the anti-breast carcinoma properties of this compound.[8]

Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines.

Materials:

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Human Umbilical Vein Endothelial Cells (HUVECs) as a normal cell control

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum), 10%

-

Penicillin-Streptomycin solution (1%)

-

Antimycotic solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the breast cancer cells and HUVECs in 96-well plates at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS, penicillin-streptomycin, and antimycotic solution.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0-1000 µg/mL) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plates for another 24 or 48 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

IC₅₀ Determination: The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

α-Amylase Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory effect of this compound on α-amylase.[9]

Objective: To determine the in vitro inhibitory activity of this compound against α-amylase.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v in buffer)

-

This compound at various concentrations

-

Acarbose (as a positive control)

-

Dinitrosalicylic acid (DNSA) color reagent

-

Phosphate buffer (pH 6.9)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, pre-incubate 0.5 mL of this compound solution (at different concentrations) or acarbose with 0.5 mL of α-amylase solution at 25°C for 10 minutes.

-

Initiation of Reaction: Add 0.5 mL of the starch solution to the mixture to start the reaction.

-

Incubation: Incubate the reaction mixture at 25°C for 10 minutes.

-

Termination of Reaction: Stop the reaction by adding 1.0 mL of DNSA color reagent.

-

Color Development: Incubate the mixture in a boiling water bath for 5 minutes.

-

Cooling and Dilution: Cool the tubes to room temperature and dilute the reaction mixture with distilled water to a final volume of 10 mL.

-

Absorbance Measurement: Measure the absorbance at 540 nm against a blank (distilled water).

-

Calculation: The α-amylase inhibitory activity is expressed as percentage inhibition and calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC₅₀ Determination: The IC₅₀ value is determined from a plot of percent inhibition versus the logarithm of the inhibitor concentration.

Antioxidant Activity Assays

Standard methods to evaluate the antioxidant capacity of compounds like this compound include the DPPH and ABTS radical scavenging assays.

Objective: To measure the free radical scavenging capacity of this compound.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound at various concentrations

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol

-

Spectrophotometer

Procedure:

-

Reaction Setup: Mix 0.5 mL of various concentrations of this compound solution with 1 mL of the methanolic DPPH solution.

-

Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A control is prepared using methanol instead of the sample.

-

Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Objective: To assess the radical scavenging activity of this compound against the ABTS radical cation.

Materials:

-

ABTS solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or methanol

-

This compound at various concentrations

-

Ascorbic acid or Trolox (as a positive control)

-

Spectrophotometer

Procedure:

-

ABTS Radical Cation Generation: Mix the ABTS and potassium persulfate solutions in a 2:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume (e.g., 10 µL) of different concentrations of this compound to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

This compound is a promising natural compound with well-documented anticancer, enzyme inhibitory, and antimutagenic properties. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future research should focus on elucidating the detailed molecular mechanisms underlying its biological activities, particularly its impact on signaling pathways in various disease models, and on preclinical and clinical evaluation to translate these findings into novel therapeutic strategies.

References

- 1. This compound inhibits the mutagenicity of the food mutagen IQ: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a potent and specific inhibitor of cytochrome P-448 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. Introducing a novel chemotherapeutic drug formulated with this compound for treating human breast carcinoma and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimutagenicity of ellagic acid towards the food mutagen IQ: investigation into possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alterations in estrogen signalling pathways upon acquisition of anthracycline resistance in breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 9. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. ijert.org [ijert.org]

- 12. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Anthraflavic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraflavic acid, also known as 2,6-dihydroxyanthraquinone, is a naturally occurring anthraquinone that has garnered interest in the scientific community for its potential therapeutic properties, including its role as an antimutagen and an inhibitor of certain enzymes.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its isolation and purification.

Natural Sources of this compound

This compound is a plant metabolite found in a few key botanical sources. The primary documented natural origins of this compound include:

-

Senna obtusifolia (syn. Cassia obtusifolia) : The seeds of this plant are a known source of this compound.[1]

-

Rubia tinctorum (Madder) : The roots of this plant, historically used for red dye, contain this compound.[1]

-

Rhei Rhizoma (Rhubarb) : The rhizome of various rhubarb species is another notable source of this anthraquinone.

General Isolation and Purification Methodologies

While specific protocols for the isolation of this compound are not extensively detailed in publicly available literature, a general methodology can be constructed based on established techniques for the extraction and purification of anthraquinones from plant materials. The following is a generalized experimental protocol.

Experimental Protocols

1. Extraction of Crude Anthraquinones

This initial step involves extracting the anthraquinone-containing fraction from the dried and powdered plant material.

-

Materials:

-

Dried and powdered plant material (e.g., Senna obtusifolia seeds, Rubia tinctorum roots, or Rhei Rhizoma)

-

Soxhlet apparatus

-

Methanol or Ethanol

-

Rotary evaporator

-

-

Procedure:

-

Place the powdered plant material into a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with methanol or ethanol.

-

Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The condenser ensures that any solvent vapor cools, and drips back down into the chamber housing the solid material.

-

The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.

-

When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is allowed to repeat for several hours to ensure complete extraction.

-

After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

2. Purification by Column Chromatography

The crude extract is then subjected to column chromatography to separate this compound from other co-extracted compounds.

-

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Elution solvents (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., hexane).

-

Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Begin elution with the least polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

-

Combine the fractions containing the compound of interest (this compound).

-

Evaporate the solvent from the combined fractions to obtain the partially purified compound.

-

3. Crystallization

The final step is to purify the this compound by crystallization to obtain a high-purity solid.

-

Materials:

-

Partially purified this compound

-

Suitable solvent for crystallization (e.g., ethanol, methanol, or a solvent mixture)

-

Heating apparatus (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

-

Procedure:

-

Dissolve the partially purified this compound in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals to obtain pure this compound.

-

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₈O₄ | [3] |

| Molecular Weight | 240.21 g/mol | [3] |

| Melting Point | >320 °C | [4] |

| Solubility | Soluble in DMSO | |

| Appearance | Powder | [4] |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a natural source.

References

- 1. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of anthraquinones in rhubarb (Rheum palmatum and Rheum officinale) by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of Anthraflavic acid (NMR, IR, UV-Vis)

An in-depth analysis of the spectroscopic characteristics of Anthraflavic acid (2,6-Dihydroxyanthraquinone), a significant plant metabolite and building block in medicinal chemistry, is presented in this technical guide.[1][2] For researchers, scientists, and professionals in drug development, this document offers a thorough overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and workflow visualizations.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound. It is important to note that while general spectral characteristics can be inferred from the molecular structure, specific experimental values can vary based on the conditions used, such as the solvent and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound (C₁₄H₈O₄), ¹H and ¹³C NMR are used to confirm the positions of hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results | |

| Typically 165-190[3] | Carbonyl (C=O) |

| Typically 125-170[3] | Aromatic (C=C) |

| Typically 60-80[3] | Carbon attached to hydroxyl group (C-O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H (hydroxyl) stretching |

| ~1670 | C=O (quinone) stretching |

| ~1600, 1450 | C=C (aromatic) stretching |

| ~1200 | C-O (hydroxyl) stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like that of this compound.[5]

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Data not available in search results |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols for the spectroscopic analysis of a solid sample like this compound.

NMR Spectroscopy Protocol (for solid organic compounds)

-

Sample Preparation : Dissolve approximately 2-5 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.[6]

-

Transfer : Transfer the solution into a 5 mm NMR tube.[6]

-

Instrumentation : Place the NMR tube into the spectrometer's probe.

-

Setup : Configure the experiment parameters on the spectrometer software. This includes setting the number of scans (e.g., 16 for ¹H), relaxation delay (e.g., 1-5 seconds), and acquisition time.[6][7]

-

Acquisition : Run the ¹H NMR experiment.

-

¹³C NMR : For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phasing the spectrum, and referencing it to the solvent peak or an internal standard like tetramethylsilane (TMS).[6]

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR is a common technique for solid samples that requires minimal preparation.[4]

-

Background Scan : With the ATR crystal clean, run a background spectrum. This will be subtracted from the sample spectrum.[4]

-

Sample Application : Place a small amount of powdered this compound directly onto the ATR crystal.

-

Pressure Application : Use the pressure clamp to ensure firm contact between the sample and the crystal.[4]

-

Sample Scan : Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

Cleaning : After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone).

UV-Vis Spectroscopy Protocol

-

Solution Preparation : Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[8]

-

Serial Dilutions : From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1-1.0).[9]

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. This will be used as the blank or reference to zero the instrument.[10]

-

Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.

-

Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance. The wavelength of maximum absorbance (λmax) is a key data point.[5]

Visualizations

The following diagrams illustrate the generalized workflows for each spectroscopic technique.

References

- 1. 2,6-Dihydroxyanthraquinone | C14H8O4 | CID 6776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. emeraldcloudlab.com [emeraldcloudlab.com]

- 5. longdom.org [longdom.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 9. chem.latech.edu [chem.latech.edu]

- 10. engineering.purdue.edu [engineering.purdue.edu]

The Biological Activity of 2,6-Dihydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxyanthraquinone, also known as anthraflavic acid, is a naturally occurring or synthetic anthraquinone derivative found in various plants, fungi, and insects.[1][2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, which suggest its potential as a therapeutic agent. This technical guide provides an in-depth overview of the known biological activities of 2,6-Dihydroxyanthraquinone, focusing on its cytotoxic, antioxidant, anti-inflammatory, and antimutagenic properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈O₄ | [1] |

| Molecular Weight | 240.21 g/mol | [1] |

| Appearance | Reddish-brown solid | [3] |

| CAS Number | 84-60-6 | [3] |

| Solubility | Soluble in polar solvents | [3] |

Biological Activities

Cytotoxic Activity

2,6-Dihydroxyanthraquinone has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of this activity is believed to be through the induction of apoptosis.

Quantitative Data: Cytotoxicity (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Human Breast Adenocarcinoma | Data not available | |

| MDA-MB-231 | Human Breast Adenocarcinoma | Data not available | |

| SK-MEL-5 | Human Melanoma | Data not available | |

| B16F10 | Murine Melanoma | Data not available | |

| HCT116 | Human Colon Carcinoma | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Target cancer cell lines

-

DMEM medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

2,6-Dihydroxyanthraquinone stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[4]

-

Treat the cells with various concentrations of 2,6-Dihydroxyanthraquinone (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

Antioxidant Activity

Anthraquinones, including 2,6-Dihydroxyanthraquinone, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[5]

Quantitative Data: Antioxidant Activity (IC₅₀ Values)

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | |

| FRAP (Ferric Reducing Antioxidant Power) | Data not available | |

| ABTS Radical Scavenging | Data not available |

Note: Quantitative data for the antioxidant activity of 2,6-Dihydroxyanthraquinone is limited. However, related anthraquinone derivatives have shown potent radical scavenging capabilities.

Experimental Protocols:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6]

Materials:

-

2,6-Dihydroxyanthraquinone solution

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.[7]

-

Mix 1 mL of the 2,6-Dihydroxyanthraquinone solution (at various concentrations) with 2 mL of the DPPH solution.

-

Incubate the mixture in the dark for 30 minutes.[6]

-

Measure the absorbance at 517 nm.[6]

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]

Materials:

-

2,6-Dihydroxyanthraquinone solution

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

Spectrophotometer

Procedure:

-

Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.[8]

-

Add 10 µL of the 2,6-Dihydroxyanthraquinone solution to 220 µL of the FRAP working solution.[5]

-

Incubate the mixture for 4 minutes with continuous stirring.[5]

-

Measure the absorbance at 593 nm.[5]

-

Calculate the FRAP value using a standard curve prepared with a known antioxidant like Trolox.

Antioxidant Assay Workflow

Anti-inflammatory Activity

Anthraquinones have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[9]

Signaling Pathways:

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11] Anthraquinones are thought to inhibit this pathway, though the specific interaction of 2,6-Dihydroxyanthraquinone with components like IKK and p65 phosphorylation requires further investigation.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli.[12][13] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[14] The precise effects of 2,6-Dihydroxyanthraquinone on the phosphorylation status of p38, JNK, and ERK are yet to be fully elucidated.

Signaling Pathway Diagrams:

Experimental Protocol: Inhibition of TNF-α and IL-6 Production

This protocol describes an in vitro assay to measure the inhibition of pro-inflammatory cytokine production.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

2,6-Dihydroxyanthraquinone

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Culture RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of 2,6-Dihydroxyanthraquinone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production and determine the IC₅₀ values.

Antimutagenic Activity

2,6-Dihydroxyanthraquinone has been reported to possess antimutagenic properties, meaning it can counteract the effects of mutagens that cause DNA mutations.[1]

Experimental Protocol: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemicals using bacteria.[15] An antimutagenicity assay is a modification of this test.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)[6]

-

A known mutagen (e.g., sodium azide, 2-nitrofluorene)[6]

-

2,6-Dihydroxyanthraquinone

-

S9 metabolic activation system (optional)[6]

-

Minimal glucose agar plates[6]

-

Top agar

Procedure:

-

Prepare overnight cultures of the Salmonella tester strains.[6]

-

In a test tube, mix the bacterial culture, the known mutagen, and various concentrations of 2,6-Dihydroxyanthraquinone. Include a control without the anthraquinone.

-

If metabolic activation is required for the mutagen, add the S9 mix.

-

Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.[6]

-

Incubate the plates at 37°C for 48 hours.[6]

-

Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

-

A significant reduction in the number of revertant colonies in the presence of 2,6-Dihydroxyanthraquinone indicates antimutagenic activity.

Ames Test Workflow

Enzyme Inhibition

2,6-Dihydroxyanthraquinone is a known inhibitor of cytochrome P450 enzymes, particularly CYP1A2.[10] Cytochrome P450 enzymes are involved in the metabolism of a wide range of xenobiotics, and their inhibition can lead to drug-drug interactions.

Experimental Protocol: Cytochrome P450 Inhibition Assay

This assay determines the inhibitory effect of a compound on specific CYP450 isoforms.[9]

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes

-

CYP450 isoform-specific substrate

-

2,6-Dihydroxyanthraquinone

-

NADPH regenerating system

-

LC-MS/MS system

Procedure:

-

Incubate human liver microsomes or recombinant CYP450 enzymes with a specific substrate and various concentrations of 2,6-Dihydroxyanthraquinone.[16]

-

Initiate the reaction by adding an NADPH regenerating system.

-

After a specific incubation time, stop the reaction.

-

Analyze the formation of the metabolite from the substrate using LC-MS/MS.[16]

-

A decrease in metabolite formation indicates inhibition of the CYP450 enzyme.

-

Calculate the IC₅₀ value for the inhibition.

Conclusion

2,6-Dihydroxyanthraquinone exhibits a range of promising biological activities, including cytotoxic, antioxidant, anti-inflammatory, and antimutagenic effects. While the existing literature provides a solid foundation for its potential as a therapeutic agent, further research is needed to fully elucidate its mechanisms of action and to obtain more comprehensive quantitative data. The detailed experimental protocols provided in this guide are intended to facilitate these future investigations and contribute to the development of novel drugs based on this versatile compound.

References

- 1. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Anthraflavic Acid: A Deep Dive into Its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthraflavic acid, a dihydroxyanthraquinone found in various plant species, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action within biological systems. It delves into its molecular interactions, effects on key signaling pathways, and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily involving enzyme inhibition, cytotoxicity against cancer cells, and potential modulation of inflammatory and apoptotic signaling pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes, suggesting its therapeutic potential in various disease contexts.

-

α-Amylase Inhibition: this compound demonstrates significant inhibitory activity against α-amylase, an enzyme responsible for the breakdown of complex carbohydrates.[1] This suggests its potential application in the management of type 2 diabetes by controlling postprandial hyperglycemia. Molecular docking studies indicate a strong binding affinity of this compound to the active site of α-amylase.[2]

-

Cytochrome P450 Inhibition: Research has shown that this compound can inhibit cytochrome P450 enzymes, particularly cytochrome P-448.[1][3] These enzymes are involved in the metabolism of various xenobiotics, including pro-carcinogens. By inhibiting these enzymes, this compound may interfere with the activation of carcinogens, contributing to its observed antimutagenic properties.

Cytotoxic and Anti-Cancer Effects

This compound exhibits cytotoxic effects against a range of human cancer cell lines.[1] This activity is a cornerstone of its potential as an anti-cancer agent. The proposed mechanism for its cytotoxic action involves the induction of apoptosis, or programmed cell death. While the precise signaling pathways are still under investigation for this compound specifically, related anthraquinone compounds have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspase cascades.

Estrogen Receptor Binding

This compound has been shown to bind to both estrogen receptor α (ERα) and estrogen receptor β (ERβ), albeit with different affinities.[1] This interaction suggests that this compound may have phytoestrogenic or anti-estrogenic effects, which could be relevant in hormone-dependent cancers and other endocrine-related conditions.

Anti-Inflammatory and Antioxidant Potential

While direct evidence for this compound's effect on key inflammatory signaling pathways like NF-κB and AP-1 is still emerging, many anthraquinone derivatives are known to possess anti-inflammatory properties by inhibiting these pathways.[4] The structural similarity of this compound suggests it may share these capabilities. Furthermore, as a phenolic compound, this compound is predicted to have antioxidant activity through free radical scavenging, a common mechanism for flavonoids and other polyphenols.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the biological activities of this compound.

| Target Enzyme/Receptor | Inhibition/Binding Constant | Cell Line/System | Reference |

| α-Amylase | IC50 = 198.3 nM | Cell-free assay | [1] |

| Estrogen Receptor α (ERα) | Ki = 0.31 µM | N/A | [1] |

| Estrogen Receptor β (ERβ) | Ki = 0.69 µM | N/A | [1] |

Table 1: Enzyme and Receptor Inhibition/Binding Data for this compound

| Cancer Cell Line | IC50 (µg/mL) | Reference |

| MCF-7 (Breast) | 159 | [2] |

| CAMA-1 (Breast) | 193 | [2] |

| SK-BR-3 (Breast) | 253 | [2] |

| MDA-MB-231 (Breast) | 156 | [2] |

| AU565 (Breast) | 241 | [2] |

| Hs 281.T (Breast) | 218 | [2] |

Table 2: Cytotoxicity of this compound against Human Breast Cancer Cell Lines

Signaling Pathways and Visualizations

To illustrate the potential mechanisms of action of this compound, the following diagrams depict the key signaling pathways that are likely involved.

Potential Inhibition of Inflammatory Pathways

Anthraquinones are known to interfere with pro-inflammatory signaling. The diagram below illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound.

Proposed Induction of Mitochondrial Apoptosis

The cytotoxic effects of this compound are likely mediated by the induction of apoptosis. The following diagram illustrates the intrinsic (mitochondrial) apoptosis pathway, a probable mechanism for this compound-induced cell death.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dilution).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of this compound on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v)

-

Dinitrosalicylic acid (DNS) color reagent

-

This compound stock solution

-

Phosphate buffer (pH 6.9)

-

Spectrophotometer

Procedure:

-

Pre-incubation: Pre-incubate a mixture of 0.5 mL of this compound solution (at various concentrations) and 0.5 mL of α-amylase solution at 37°C for 10 minutes.

-

Reaction Initiation: Add 0.5 mL of starch solution to the mixture to start the reaction. Incubate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding 1.0 mL of DNS color reagent.

-

Color Development: Boil the mixture for 5 minutes, then cool to room temperature.

-

Absorbance Measurement: Dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of α-amylase activity. The IC50 value can be determined from a plot of percentage inhibition versus this compound concentration.

Cytochrome P450 Inhibition Assay

This assay evaluates the inhibitory potential of this compound on cytochrome P450 enzymes.

Materials:

-

Human liver microsomes

-

Specific CYP450 substrate (e.g., phenacetin for CYP1A2)

-

NADPH regenerating system

-

This compound stock solution

-

Potassium phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the NADPH regenerating system, and various concentrations of this compound in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Reaction Initiation: Initiate the reaction by adding the specific CYP450 substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Analysis: Analyze the formation of the metabolite from the substrate using an LC-MS/MS system.

-

Data Analysis: Determine the rate of metabolite formation at each this compound concentration and calculate the percentage of inhibition relative to a control without the inhibitor. The IC50 value can then be determined.

Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of this compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

S9 fraction (for metabolic activation)

-

Top agar

-

Minimal glucose agar plates

-

This compound solution

-

Positive and negative controls

Procedure:

-

Preparation: Prepare dilutions of this compound.

-

Incubation: In a test tube, mix the Salmonella tester strain, the S9 fraction (or buffer for experiments without metabolic activation), and the this compound solution.

-

Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

-

Data Analysis: Compare the number of revertant colonies in the this compound-treated plates to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to estrogen receptors.

Materials:

-

Rat uterine cytosol or recombinant human ERα and ERβ

-

Radiolabeled estradiol ([³H]E2)

-

This compound solution

-

Assay buffer

-

Hydroxylapatite slurry

-

Scintillation counter

Procedure:

-

Incubation: Incubate the estrogen receptor preparation with a fixed concentration of [³H]E2 and varying concentrations of this compound in the assay buffer.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add hydroxylapatite slurry to separate the receptor-bound [³H]E2 from the free [³H]E2.

-

Washing: Wash the hydroxylapatite pellets to remove unbound radioligand.

-

Quantification: Measure the radioactivity of the pellets using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]E2 binding against the concentration of this compound. The Ki (inhibition constant) can be calculated from the IC50 value (concentration of this compound that displaces 50% of the [³H]E2).

Conclusion and Future Directions

This compound presents a compelling profile of biological activities, with demonstrated potential in the realms of oncology and metabolic diseases. Its mechanisms of action, centered around enzyme inhibition and cytotoxicity, are beginning to be understood at a molecular level. However, to fully realize its therapeutic potential, further in-depth research is required.

Future investigations should focus on elucidating the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and AP-1 pathways in inflammatory responses and the precise molecular players involved in its induction of apoptosis in cancer cells. Comprehensive studies on its antioxidant capacity and in vivo efficacy and safety are also crucial next steps in the journey of developing this compound into a clinically relevant therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on this exciting endeavor.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Anthraflavic Acid Targets: A Technical Guide

Abstract

Anthraflavic acid, a dihydroxyanthraquinone found in various plant species, has demonstrated a range of biological activities, including antimutagenic and cytotoxic effects. Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the in silico methodologies used to predict and characterize the protein targets of this compound. It details the computational workflows, from ligand and protein preparation to molecular docking, virtual screening, and molecular dynamics simulations. Furthermore, this document summarizes the known and predicted targets of this compound, presenting quantitative binding data and outlining the signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and natural product research.

Introduction

This compound (2,6-dihydroxyanthraquinone) is a natural product with a history of investigation for its potential health benefits. Its planar, aromatic structure is characteristic of anthraquinones, a class of compounds known to interact with various biological macromolecules, including enzymes and receptors. Early research identified this compound as a potent inhibitor of cytochrome P-448, an enzyme system involved in the metabolic activation of carcinogens.[1][2][3][4] More recent studies have expanded the list of potential targets, suggesting interactions with enzymes like α-amylase and nuclear receptors such as the estrogen receptors.[5][6]

In silico techniques, or computer-aided drug design (CADD), offer a powerful and efficient approach to identify and characterize the molecular targets of small molecules like this compound.[7][8][9] These methods can predict binding affinities, elucidate interaction modes, and prioritize candidates for experimental validation, thereby accelerating the drug discovery process. This guide provides a detailed walkthrough of a typical in silico workflow for target prediction, supported by specific protocols and data relevant to this compound.

Identified and Predicted Targets of this compound

Computational and experimental studies have identified several key protein targets for this compound. The quantitative data from these studies are summarized in the tables below.

Table 1: Enzyme Inhibition and Receptor Binding Data

| Target | Organism/System | Method | Value | Unit | Reference(s) |

| α-Amylase | Cell-free assay | IC50 | 198.3 | nM | [6] |

| Cytochrome P-448 | Rat hepatic microsomes | Inhibition | Potent and Specific | - | [2] |

| Estrogen Receptor α (ERα) | - | Ki | 0.31 | µM | [6] |

| Estrogen Receptor β (ERβ) | - | Ki | 0.69 | µM | [6] |

Table 2: Cytotoxicity Data

| Cell Line | Cancer Type | Method | Value | Unit | Reference(s) |

| MCF-7 | Breast Carcinoma | IC50 | 159 | µg/ml | [5] |

| CAMA-1 | Breast Carcinoma | IC50 | 193 | µg/ml | [5] |

| SK-BR-3 | Breast Carcinoma | IC50 | 253 | µg/ml | [5] |

| MDA-MB-231 | Breast Carcinoma | IC50 | 156 | µg/ml | [5] |

| AU565 | Breast Carcinoma | IC50 | 241 | µg/ml | [5] |

| Hs 281.T | Breast Carcinoma | IC50 | 218 | µg/ml | [5] |

Table 3: Molecular Docking Score

| Target | Software/Method | Score | Unit | Reference(s) |

| α-Amylase | Glide Docking | -7.913 | kcal/mol | [5] |

In Silico Target Prediction Workflow

The process of predicting protein targets for a small molecule like this compound involves a multi-step computational workflow. This workflow, depicted below, integrates various bioinformatics tools and methodologies to refine and validate potential ligand-target interactions.

Key Signaling Pathways

Based on the identified targets, two key signaling pathways are of particular interest for the action of this compound: the Estrogen Receptor signaling pathway and the Cytochrome P450 metabolic pathway.

Estrogen Receptor (ER) Signaling

This compound has been shown to bind to both ERα and ERβ.[6] This interaction can modulate the transcription of estrogen-responsive genes, impacting cellular processes like proliferation and differentiation, which is particularly relevant in the context of breast cancer.[5]

Cytochrome P450 (CYP) Metabolism

This compound is a potent inhibitor of Cytochrome P-448, a subfamily of the Cytochrome P450 superfamily.[1][2] These enzymes are critical for Phase I metabolism of xenobiotics, including many pro-carcinogens. By inhibiting CYP enzymes, this compound can prevent the metabolic activation of these harmful substances.

Experimental Protocols for In Silico Analysis

This section provides detailed, generalized protocols for the key in silico experiments outlined in the workflow. These protocols are based on widely used software and methodologies and can be adapted for the specific investigation of this compound.

Protocol 1: Molecular Docking using AutoDock

This protocol describes a rigid receptor-flexible ligand docking experiment using AutoDock Tools and AutoDock4.

-

Preparation of the Receptor (Protein):

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Load the PDB file into AutoDockTools (ADT).

-

Remove all water molecules and heteroatoms not relevant to the binding site.

-

Add polar hydrogens to the protein (Edit -> Hydrogens -> Add).

-

Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

-

Save the prepared receptor in PDBQT format (File -> Save -> Write PDBQT).

-

-

Preparation of the Ligand (this compound):

-

Obtain the 2D structure of this compound and convert it to a 3D structure using a tool like Open Babel.

-

Load the 3D ligand structure (e.g., in MOL2 or PDB format) into ADT.

-

Detect the torsional root and define the rotatable bonds (Ligand -> Torsion Tree -> Detect Root).

-

Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

-

-

Grid Parameter File (.gpf) Generation:

-

Load the prepared receptor PDBQT file into ADT.

-

Define the grid box, which specifies the search space for the docking simulation. Center the grid box on the active site of the receptor and ensure its dimensions are large enough to accommodate the ligand (Grid -> Grid Box).

-

Save the grid parameter file (Grid -> Output -> Save GPF).

-

-

Running AutoGrid:

-

Execute AutoGrid from the command line using the generated GPF file: autogrid4 -p receptor.gpf -l receptor.glg

-

-

Docking Parameter File (.dpf) Generation:

-

In ADT, set the rigid and flexible molecules (Docking -> Macromolecule -> Set Rigid Filename and Docking -> Ligand -> Choose).

-

Set the search parameters, such as the genetic algorithm parameters (Docking -> Search Parameters -> Genetic Algorithm). A standard run might use 10 GA runs.

-

Set the output parameters (Docking -> Output -> Lamarckian GA).

-

Save the docking parameter file.

-

-

Running AutoDock:

-

Execute AutoDock from the command line: autodock4 -p ligand_receptor.dpf -l ligand_receptor.dlg

-

-

Analysis of Results:

-

The results are written to the docking log file (.dlg).

-